Cas no 685850-58-2 ((2E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-enamide)

(2E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
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- MFCD03786661
- (E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-enamide
- STL455484
- (2E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-enamide
- AKOS002253565
- AKOS016315113
- 685850-58-2
- F3098-8532
- AB00682394-01
- VU0509203-1
- (E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(2-methoxyphenyl)acrylamide
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- インチ: 1S/C20H20N2O2S/c1-13-7-9-15-16(12-21)20(25-18(15)11-13)22-19(23)10-8-14-5-3-4-6-17(14)24-2/h3-6,8,10,13H,7,9,11H2,1-2H3,(H,22,23)/b10-8+
- InChIKey: VYFBYEKVJJTKFT-CSKARUKUSA-N
- SMILES: S1C(=C(C#N)C2=C1CC(C)CC2)NC(/C=C/C1C=CC=CC=1OC)=O
計算された属性
- 精确分子量: 352.12454906g/mol
- 同位素质量: 352.12454906g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 25
- 回転可能化学結合数: 4
- 複雑さ: 555
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 5.1
- トポロジー分子極性表面積: 90.4Ų
(2E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3098-8532-10mg |
(2E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-enamide |
685850-58-2 | 90%+ | 10mg |
$79.0 | 2023-07-05 | |
Life Chemicals | F3098-8532-25mg |
(2E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-enamide |
685850-58-2 | 90%+ | 25mg |
$109.0 | 2023-07-05 | |
Life Chemicals | F3098-8532-40mg |
(2E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-enamide |
685850-58-2 | 90%+ | 40mg |
$140.0 | 2023-07-05 | |
Life Chemicals | F3098-8532-50mg |
(2E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-enamide |
685850-58-2 | 90%+ | 50mg |
$160.0 | 2023-07-05 | |
Life Chemicals | F3098-8532-100mg |
(2E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-enamide |
685850-58-2 | 90%+ | 100mg |
$248.0 | 2023-07-05 | |
Life Chemicals | F3098-8532-20μmol |
(2E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-enamide |
685850-58-2 | 90%+ | 20μl |
$79.0 | 2023-07-05 | |
Life Chemicals | F3098-8532-3mg |
(2E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-enamide |
685850-58-2 | 90%+ | 3mg |
$63.0 | 2023-07-05 | |
Life Chemicals | F3098-8532-5mg |
(2E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-enamide |
685850-58-2 | 90%+ | 5mg |
$69.0 | 2023-07-05 | |
Life Chemicals | F3098-8532-15mg |
(2E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-enamide |
685850-58-2 | 90%+ | 15mg |
$89.0 | 2023-07-05 | |
Life Chemicals | F3098-8532-20mg |
(2E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-enamide |
685850-58-2 | 90%+ | 20mg |
$99.0 | 2023-07-05 |
(2E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-enamide 関連文献
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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2. Caper tea
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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5. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
Related Categories
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Coumaric acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Phenylpropanoids and polyketides Cinnamic acids and derivatives Hydroxycinnamic acids and derivatives Coumaric acids and derivatives
(2E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-enamideに関する追加情報
Introduction to (2E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-enamide and Its CAS No. 685850-58-2
The compound with the CAS number 685850-58-2 is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical chemistry. Specifically, the chemical name (2E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-enamide provides a detailed insight into its structural and functional characteristics. This introduction aims to explore the compound's properties, potential applications, and recent advancements in research that highlight its significance.
Benzothiophene derivatives are a class of heterocyclic compounds that have been extensively studied due to their diverse biological activities. The presence of a cyano group at the 3-position and a methyl group at the 6-position in the benzothiophene ring of this compound suggests enhanced reactivity and potential for further functionalization. Additionally, the amide functionality at the prop-2-enyl chain introduces a polar moiety that can influence solubility and interactions with biological targets.
The structural features of this compound make it an attractive candidate for drug discovery. The tetrahydro system in the benzothiophene ring contributes to its stability and flexibility, which are crucial for binding to biological macromolecules. Furthermore, the methoxy group on the phenyl ring at position 3 enhances lipophilicity, which can improve membrane permeability and oral bioavailability. These characteristics are particularly relevant in the development of central nervous system (CNS) drugs, where blood-brain barrier penetration is a critical factor.
Recent research has demonstrated that benzothiophene-based compounds exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific arrangement of functional groups in (2E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-enamide suggests potential therapeutic applications in these areas. For instance, studies have shown that similar derivatives can modulate inflammatory pathways by inhibiting key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
In terms of synthetic chemistry, the preparation of this compound involves multi-step organic transformations that highlight its complexity. The synthesis typically begins with the formation of the benzothiophene core followed by functionalization at specific positions. Advanced techniques such as palladium-catalyzed cross-coupling reactions are often employed to introduce the desired substituents with high precision. These synthetic strategies not only showcase the ingenuity of modern organic chemistry but also provide valuable insights into scalable production methods.
The pharmacokinetic properties of this compound are another area of interest. Preliminary studies indicate that it exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential for clinical development. However, further investigations are needed to fully characterize its absorption, distribution, metabolism, excretion (ADME) profile. This includes assessing its interaction with cytochrome P450 enzymes and other metabolic pathways that could influence its efficacy and safety.
One of the most exciting aspects of this compound is its potential in oncology research. Benzothiophene derivatives have shown promise as kinase inhibitors due to their ability to disrupt aberrant signaling pathways in cancer cells. The unique structural motif of (2E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-enamide may enable it to selectively target specific kinases involved in tumor growth and progression. Ongoing preclinical studies aim to validate these hypotheses by evaluating its antitumor activity in cell culture and animal models.
The role of computational chemistry in understanding the behavior of this compound cannot be overstated. Molecular modeling techniques allow researchers to predict binding affinities and interactions with biological targets with high accuracy. These simulations have been instrumental in guiding medicinal chemistry efforts by identifying key structural features that enhance potency and selectivity. By integrating experimental data with computational predictions, scientists can accelerate the drug discovery process significantly.
In conclusion, (2E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-enamide represents a promising lead compound with significant therapeutic potential. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further development in various therapeutic areas. As research continues to uncover new applications for benzothiophene derivatives like this one, their role in modern medicine is likely to expand considerably.
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